2,4-Diacetylphloroglucinol
2,4-Diacetylphloroglucinol
2,4-diacetylphloroglucinol is a benzenetriol that is phloroglucinol in which two of the ring hydrogens are replaced by acetyl groups. It has a role as a bacterial metabolite and an antifungal agent. It is a diketone, an aromatic ketone, a methyl ketone and a benzenetriol. It is functionally related to a phloroglucinol. It is a conjugate acid of a 2,4-diacetylphloroglucinol(1-).
2,4-Diacetylphloroglucinol is a natural product found in Pseudomonas, Pseudomonas fluorescens, and Pseudomonas protegens with data available.
2,4-Diacetylphloroglucinol is a natural product found in Pseudomonas, Pseudomonas fluorescens, and Pseudomonas protegens with data available.
Brand Name:
Vulcanchem
CAS No.:
2161-86-6
VCID:
VC20835971
InChI:
InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3
SMILES:
CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O
Molecular Formula:
C10H10O5
Molecular Weight:
210.18 g/mol
2,4-Diacetylphloroglucinol
CAS No.: 2161-86-6
Cat. No.: VC20835971
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4-diacetylphloroglucinol is a benzenetriol that is phloroglucinol in which two of the ring hydrogens are replaced by acetyl groups. It has a role as a bacterial metabolite and an antifungal agent. It is a diketone, an aromatic ketone, a methyl ketone and a benzenetriol. It is functionally related to a phloroglucinol. It is a conjugate acid of a 2,4-diacetylphloroglucinol(1-). 2,4-Diacetylphloroglucinol is a natural product found in Pseudomonas, Pseudomonas fluorescens, and Pseudomonas protegens with data available. |
|---|---|
| CAS No. | 2161-86-6 |
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | 1-(3-acetyl-2,4,6-trihydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3 |
| Standard InChI Key | PIFFQYJYNWXNGE-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O |
| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O |
| Appearance | White to off white solid |
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